molecular formula C8H11BrOSi B3247948 (4-Bromophenyl)(dimethyl)silanol CAS No. 18246-02-1

(4-Bromophenyl)(dimethyl)silanol

Cat. No.: B3247948
CAS No.: 18246-02-1
M. Wt: 231.16 g/mol
InChI Key: FSWBWPVZJWOBBX-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(dimethyl)silanol is an organosilicon compound with the molecular formula C8H11BrOSi. It is characterized by the presence of a bromophenyl group attached to a silicon atom, which is also bonded to two methyl groups and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl)(dimethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of (4-bromophenyl)dimethylchlorosilane. The reaction typically proceeds as follows: [ \text{(4-Bromophenyl)dimethylchlorosilane} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{HCl} ] This reaction is usually carried out in an aqueous medium under controlled conditions to ensure complete hydrolysis and to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrolysis processes using specialized equipment to handle the reactants and products efficiently. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(dimethyl)silanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form silanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Silanones and other oxidized silicon compounds.

    Reduction: (4-Phenyl)(dimethyl)silanol.

    Substitution: Various substituted phenylsilanols depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(dimethyl)silanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty silicones and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(dimethyl)silanol exerts its effects depends on the specific reaction or application. In general, the silicon atom can form strong bonds with oxygen, carbon, and other elements, allowing for diverse chemical transformations. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilanol: Similar in structure but lacks the bromophenyl group.

    Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.

    (4-Bromophenyl)trimethylsilane: Similar but with three methyl groups instead of two and no hydroxyl group.

Uniqueness

(4-Bromophenyl)(dimethyl)silanol is unique due to the presence of both a bromophenyl group and a hydroxyl group attached to the silicon atom

Properties

IUPAC Name

(4-bromophenyl)-hydroxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWBWPVZJWOBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30775517
Record name (4-Bromophenyl)(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30775517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18246-02-1
Record name (4-Bromophenyl)(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30775517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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